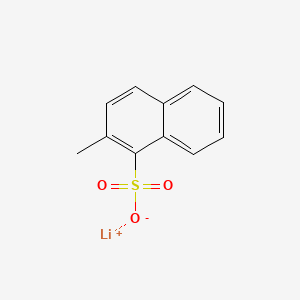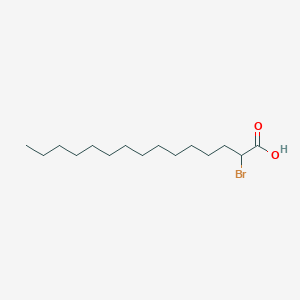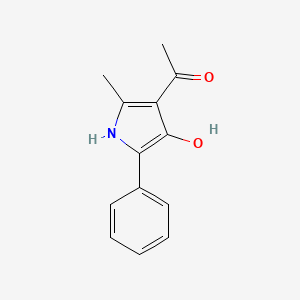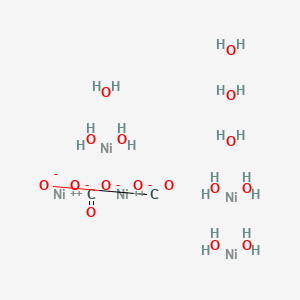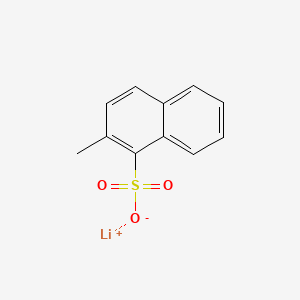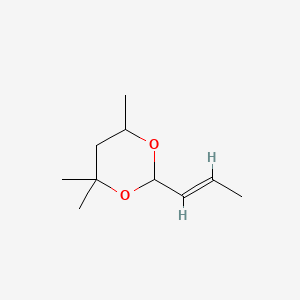
4,4,6-Trimethyl-2-(1-propenyl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,6-Trimethyl-2-(1-propenyl)-1,3-dioxane is an organic compound with a unique structure that includes a dioxane ring substituted with trimethyl and propenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-2-(1-propenyl)-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 4,4,6-trimethyl-2-heptenyl derivatives, which are reacted with suitable reagents to form the desired dioxane ring structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, distillation, and crystallization are often employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trimethyl-2-(1-propenyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4,4,6-Trimethyl-2-(1-propenyl)-1,3-dioxane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,6-Trimethyl-2-(1-propenyl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4,4,6-Trimethyl-2-heptenyl derivatives: These compounds share a similar structural framework but differ in the functional groups attached to the dioxane ring.
Other dioxane derivatives: Compounds with different substituents on the dioxane ring, which may exhibit different chemical and biological properties.
Properties
CAS No. |
6413-74-7 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4,4,6-trimethyl-2-[(E)-prop-1-enyl]-1,3-dioxane |
InChI |
InChI=1S/C10H18O2/c1-5-6-9-11-8(2)7-10(3,4)12-9/h5-6,8-9H,7H2,1-4H3/b6-5+ |
InChI Key |
KYIPJDJFXLVIDL-AATRIKPKSA-N |
Isomeric SMILES |
C/C=C/C1OC(CC(O1)(C)C)C |
Canonical SMILES |
CC=CC1OC(CC(O1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



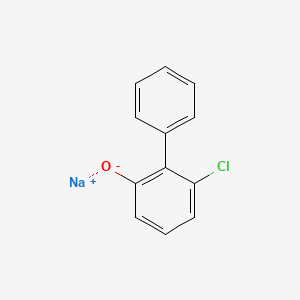
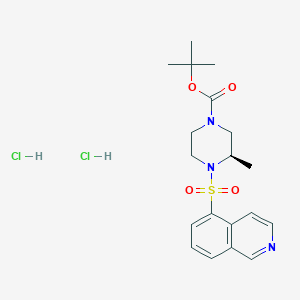
![1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B13783930.png)
![2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene](/img/structure/B13783941.png)
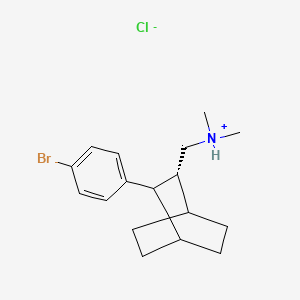


![[1-(2-Diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;nickel(2+);trifluoromethanesulfonate](/img/structure/B13783948.png)
